2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound is a structurally complex molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3, a sulfanyl bridge at position 2, and an acetamide moiety linked to a 1,2,4-triazole ring (Figure 1). The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Synthetic routes for analogous compounds often involve multi-step protocols, such as nucleophilic substitution reactions (e.g., thiolation of pyrimidinones) and coupling of acetamide derivatives with heterocyclic amines (see for methodologies).
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c1-2-27-12-5-3-11(4-6-12)24-16(26)15-13(7-8-28-15)21-18(24)29-9-14(25)22-17-19-10-20-23-17/h3-8,10H,2,9H2,1H3,(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPIZBJTIQVZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl group and the triazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group or other reducible moieties within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl or triazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Compounds containing thieno[3,2-d]pyrimidine structures have been reported to exhibit a range of biological activities. Specifically, derivatives of this compound have shown promising antimicrobial properties against various bacteria and fungi. Research indicates that thieno[3,2-d]pyrimidines can be effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Antifungal and Antiviral Applications
The triazole component of the compound enhances its potential as an antifungal and antiviral agent. Triazoles are well-known for their efficacy against fungal infections and have been utilized in the treatment of conditions like candidiasis and aspergillosis. The combination of the thieno[3,2-d]pyrimidine and triazole moieties may increase the spectrum of activity against resistant strains .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of similar compounds. For instance, triazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways . The specific structure of this compound suggests it may also possess similar mechanisms of action.
Synthesis and Derivative Development
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves multiple steps that require optimization for yield and purity. Various derivatives can be synthesized by modifying functional groups on the core structure to enhance biological activity or selectivity .
Case Studies
- Antimicrobial Efficacy : A study evaluated several thieno[3,2-d]pyrimidine derivatives against E. coli and S. aureus, finding that certain modifications led to increased potency compared to standard antibiotics .
- Anticancer Activity : Another investigation focused on triazole-containing compounds demonstrating significant cytotoxic effects on breast cancer cell lines (IC50 values in the low micromolar range), suggesting potential for therapeutic development .
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Insights :
- The thienopyrimidinone core distinguishes the target compound from quinazolinone-based analogues (e.g., ), offering a distinct electronic profile due to sulfur incorporation.
- Compared to furan-substituted triazoles (), the ethoxyphenyl group may confer superior pharmacokinetic properties but could reduce aqueous solubility.
Physicochemical and Spectroscopic Comparisons
- NMR Profiling: For triazole-thioacetamide derivatives (), protons adjacent to sulfur (e.g., –SCH2–) resonate at δ 3.8–4.2 ppm, while aromatic protons in ethoxyphenyl groups appear at δ 6.8–7.4 ppm. Discrepancies in chemical shifts (e.g., regions A and B in ) highlight conformational differences between cores (thienopyrimidinone vs. quinazolinone) .
- Solubility: Ethoxyphenyl substituents typically reduce aqueous solubility compared to sulfonamide or amino groups (e.g., ), necessitating formulation optimization.
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives, which are gaining attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,2-d]pyrimidine core with an ethoxyphenyl substituent and a triazole group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.48 g/mol |
| CAS Number | 1040632-24-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thieno[3,2-d]pyrimidine core facilitates binding to various enzymes and receptors involved in metabolic pathways. This interaction can lead to modulation or inhibition of these targets, resulting in therapeutic effects such as:
- Antiviral Activity : Similar compounds have demonstrated the ability to inhibit viral replication by interfering with viral polymerases or proteases.
- Antimicrobial Activity : The presence of the triazole moiety suggests potential antibacterial and antifungal properties.
Antiviral Activity
Recent studies highlight the antiviral potential of thienopyrimidine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against viruses such as HSV and HCV by inhibiting their replication mechanisms .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have been reported to exhibit significant antibacterial activity against various pathogens. In vitro studies indicated that compounds similar to this derivative demonstrated MIC values ranging from 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Properties : A study conducted on multicellular spheroids identified a thienopyrimidine derivative that exhibited promising anticancer activity through apoptosis induction in cancer cells .
- Enzyme Inhibition : Compounds containing the triazole moiety have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing IC50 values indicative of moderate to high inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
